molecular formula C18H19FN2O2 B1684372 Raxatrigine CAS No. 934240-30-9

Raxatrigine

Número de catálogo: B1684372
Número CAS: 934240-30-9
Peso molecular: 314.4 g/mol
Clave InChI: JESCETIFNOFKEU-SJORKVTESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de vixotrigina implica varios pasos, comenzando con la preparación de la estructura central de pirrolidina. La ruta sintética generalmente incluye los siguientes pasos:

    Formación del anillo de pirrolidina: Este paso implica la ciclación de precursores apropiados para formar el anillo de pirrolidina.

    Introducción de los grupos fenilo: Los grupos fenilo se introducen mediante una serie de reacciones de sustitución.

    Modificaciones finales:

Los métodos de producción industrial para la vixotrigina no están ampliamente documentados, pero probablemente involucren la optimización de la ruta sintética para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

La vixotrigina experimenta varios tipos de reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios agentes halogenantes para reacciones de sustitución. Los principales productos formados a partir de estas reacciones son intermediarios que conducen al compuesto final de vixotrigina.

Aplicaciones Científicas De Investigación

La vixotrigina tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina:

Comparación Con Compuestos Similares

La vixotrigina se compara con otros bloqueadores de los canales de sodio, como la carbamazepina y la lamotrigina. Si bien todos estos compuestos bloquean los canales de sodio, la vixotrigina es única en su mecanismo de bloqueo dependiente del estado, que proporciona una mayor potencia y una inhibición más profunda de las corrientes de sodio . Compuestos similares incluyen:

El mecanismo único y la mayor potencia de la vixotrigina la convierten en una candidata prometedora para el control del dolor en comparación con estos compuestos similares.

Actividad Biológica

Raxatrigine, also known as BIB074, is a novel state-dependent sodium channel blocker primarily targeting the NaV1.7 sodium channel, which plays a crucial role in pain signaling. This compound has garnered attention for its potential in treating various neuropathic pain conditions, including trigeminal neuralgia and diabetic neuropathy. This article delves into the biological activity of this compound, supported by clinical trial data, mechanism of action, and comparative efficacy.

This compound selectively inhibits NaV1.7 channels, which are predominantly expressed in dorsal root ganglion (DRG) neurons involved in pain transmission. By stabilizing these channels in an inactive state, this compound effectively reduces the propagation of pain signals. Unlike traditional sodium channel blockers that indiscriminately inhibit all sodium channels, this compound's selectivity allows it to minimize central nervous system (CNS) side effects while maintaining analgesic efficacy .

Phase II Trials

  • Trigeminal Neuralgia Study : A randomized withdrawal design was utilized in a phase II trial involving 67 patients with trigeminal neuralgia. The study demonstrated that this compound significantly reduced the number of pain paroxysms by 60% compared to 12% for placebo, with a corresponding decrease in overall pain severity by 55% versus 18% for placebo .
  • General Pain Management : In another phase II trial reported by Convergence in 2015, this compound showed a 50% reduction in pain intensity scores among patients compared to those receiving a placebo (P=0.0009) . This trial indicated this compound's potential as an effective analgesic for chronic pain management.

Summary of Clinical Findings

Study FocusPatient PopulationPain Reduction (this compound vs. Placebo)Statistical Significance
Trigeminal Neuralgia67 patients60% reduction in paroxysmsNot statistically significant for primary endpoint
General Pain Management29 patients50% reduction in pain intensityP=0.0009

Safety Profile

This compound has demonstrated a well-tolerated safety profile across trials, with adverse events comparable to placebo groups. No serious adverse events related to the drug were reported during the trials, indicating its potential as a safer alternative to traditional analgesics like carbamazepine and oxcarbazepine .

Comparative Analysis with Other Sodium Channel Blockers

The selectivity of this compound for NaV1.7 over other sodium channels (NaV1.1, NaV1.2, NaV1.3, NaV1.5, NaV1.6) is crucial for minimizing side effects associated with broader sodium channel inhibition . This selectivity is particularly beneficial given that other sodium channel blockers can lead to cardiovascular side effects due to their action on NaV1.8 channels present in cardiac tissues.

Future Directions

Ongoing research includes phase III trials aimed at further validating the efficacy and safety of this compound across larger patient populations and various neuropathic pain conditions. The promising results from initial studies suggest that this compound may represent a significant advancement in the pharmacological management of chronic pain.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of Raxatrigine, and how can researchers design experiments to validate these targets in preclinical models?

  • Methodological Answer : To identify molecular targets, employ target deconvolution strategies such as kinase profiling assays, CRISPR-Cas9 screening, or affinity-based proteomics. For validation, use in vitro models (e.g., induced pluripotent stem cells (iPSCs) derived from fibroblasts ) combined with dose-response studies. Ensure reproducibility by adhering to guidelines for experimental documentation, including detailed protocols for compound preparation and characterization .

Q. How do researchers address contradictions in reported efficacy data for this compound across different experimental models?

  • Methodological Answer : Perform meta-analyses of published datasets, focusing on variables such as cell type, dosage, and assay conditions. Apply statistical tools like heterogeneity testing (e.g., Cochran’s Q) to quantify variability. Cross-validate findings using orthogonal assays (e.g., electrophysiology for ion channel modulation vs. biochemical assays) .

Q. What criteria should guide the selection of in vivo models for studying this compound’s pharmacokinetic properties?

  • Methodological Answer : Prioritize models with genetic or physiological relevance to the target disease (e.g., transgenic rodents for neurological disorders). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens. Ensure compliance with ethical guidelines for animal studies, including justification of sample sizes and humane endpoints .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between preclinical efficacy and clinical trial outcomes for this compound?

  • Methodological Answer : Conduct translational gap analysis by comparing preclinical endpoints (e.g., biomarker reduction in animal models) with clinical primary endpoints (e.g., symptom severity scales). Use patient-derived iPSCs to bridge species-specific differences . Incorporate real-world data (RWD) from post-marketing surveillance to refine hypotheses .

Q. What advanced statistical methods are recommended for analyzing high-dimensional data (e.g., transcriptomics) in this compound mechanism-of-action studies?

  • Methodological Answer : Apply machine learning pipelines (e.g., LASSO regression for feature selection) or pathway enrichment tools (e.g., Gene Ontology overrepresentation analysis). Validate findings with single-cell RNA sequencing to resolve cellular heterogeneity. Ensure raw data and code are deposited in FAIR-compliant repositories .

Q. How should researchers design adaptive clinical trials to evaluate this compound’s safety in heterogeneous patient populations?

  • Methodological Answer : Implement Bayesian adaptive designs with pre-specified interim analyses to adjust dosing or enrollment criteria. Use stratification variables (e.g., genetic markers) to account for population variability. Document trial protocols rigorously to meet peer-review standards for reproducibility .

Q. What strategies mitigate bias in retrospective analyses of this compound’s off-target effects?

  • Methodological Answer : Use propensity score matching to control for confounding variables. Apply sensitivity analyses to assess robustness, and triangulate findings with prospective in silico docking studies. Adhere to STROBE guidelines for observational research reporting .

Q. Methodological Frameworks

  • Data Contradiction Resolution : Leverage the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .
  • Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed experimental documentation, including raw data and compound characterization .
  • Ethical Compliance : Align human subject research with IRB protocols, emphasizing informed consent and data anonymization .

Propiedades

IUPAC Name

(2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c19-15-4-2-1-3-13(15)11-23-14-7-5-12(6-8-14)16-9-10-17(21-16)18(20)22/h1-8,16-17,21H,9-11H2,(H2,20,22)/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESCETIFNOFKEU-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N[C@H]1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031867
Record name Raxatrigine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934240-30-9
Record name (2S,5R)-5-[4-[(2-Fluorophenyl)methoxy]phenyl]-2-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934240-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Raxatrigine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934240309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Raxatrigine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11706
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Raxatrigine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VIXOTRIGINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQS4J85K6Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Raxatrigine
Raxatrigine
Raxatrigine
Raxatrigine
Raxatrigine
Raxatrigine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.